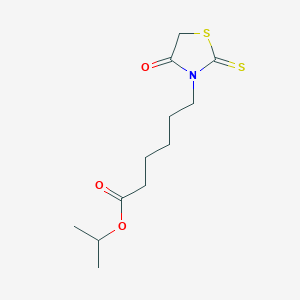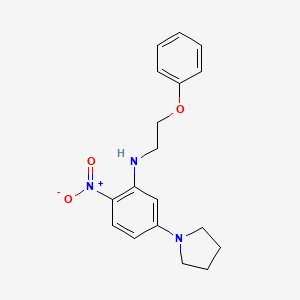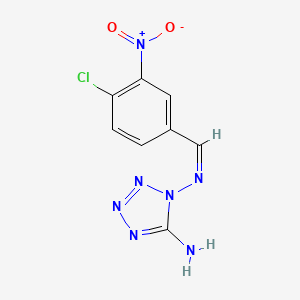![molecular formula C23H24N2O6 B11688637 Ethyl 2-(4-{[(4Z)-1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B11688637.png)
Ethyl 2-(4-{[(4Z)-1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-{[(4Z)-1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate is a complex organic compound with a unique structure that includes a pyrazolidinone core, a dimethylphenyl group, and a methoxyphenoxyacetate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of Ethyl 2-(4-{[(4Z)-1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolidinone core: This can be achieved by reacting 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolidinone intermediate.
Introduction of the methoxyphenoxy group: The intermediate is then reacted with 2-methoxyphenol in the presence of a base such as potassium carbonate to introduce the methoxyphenoxy group.
Esterification: The final step involves esterification with ethyl bromoacetate to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Análisis De Reacciones Químicas
Ethyl 2-(4-{[(4Z)-1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-{[(4Z)-1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and analgesic agent due to its pyrazolidinone core, which is known to exhibit such activities.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent for diseases such as cancer and neurodegenerative disorders.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-{[(4Z)-1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The pyrazolidinone core is known to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, the compound may interact with other cellular targets, modulating signaling pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Ethyl 2-(4-{[(4Z)-1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate can be compared with similar compounds such as:
Ethyl 2-(4-bromophenyl)acetate: This compound has a similar ester group but differs in the aromatic substitution pattern, leading to different biological activities.
3,4-Dimethoxyphenethylamine: While this compound shares the methoxyphenyl group, it lacks the pyrazolidinone core, resulting in distinct pharmacological properties.
The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse range of activities and applications.
Propiedades
Fórmula molecular |
C23H24N2O6 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
ethyl 2-[4-[(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-2-methoxyphenoxy]acetate |
InChI |
InChI=1S/C23H24N2O6/c1-5-30-21(26)13-31-19-9-7-16(12-20(19)29-4)11-18-22(27)24-25(23(18)28)17-8-6-14(2)15(3)10-17/h6-12H,5,13H2,1-4H3,(H,24,27)/b18-11- |
Clave InChI |
LKMYUJUHODMSJD-WQRHYEAKSA-N |
SMILES isomérico |
CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)C)C)OC |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11688555.png)

![N'-[(Z)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11688567.png)
![(5E)-1-(4-Chlorophenyl)-5-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11688587.png)
![5-bromo-N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B11688590.png)
![{3-[(4-Methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}(phenyl)methanone](/img/structure/B11688591.png)

![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11688600.png)

![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-[4-(dimethylamino)phenyl]-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688605.png)
![ethyl 4-[(4Z)-4-(2-ethoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B11688611.png)
![5-({4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11688619.png)


